3-(2-Aminoethyl)-1h-indole-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74383-18-9 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c11-4-3-7-6-13-10-2-1-8(5-9(7)10)16(12,14)15/h1-2,5-6,13H,3-4,11H2,(H2,12,14,15) |
InChI Key |
IBKUWHIHBPHVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=CN2)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Aminoethyl 1h Indole 5 Sulfonamide and Its Analogs
General Synthetic Routes to Substituted Indole-sulfonamides
The construction of indole-sulfonamide derivatives is a significant area of medicinal chemistry. nih.govwikipedia.org The sulfonamide group can be incorporated at various positions of the indole (B1671886) ring, influencing the molecule's biological activity. nih.gov A common and direct method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with an aryl sulfonyl chloride. ekb.egnih.gov This reaction is often carried out in the presence of a base like pyridine. researchgate.net
Synthetic strategies can be broadly categorized into two approaches:
Building the indole ring from a pre-functionalized benzene (B151609) precursor: This often involves starting with an aniline (B41778) derivative that already contains a sulfonamide group (or a precursor) and then constructing the pyrrole (B145914) part of the indole. The Fischer indole synthesis is a classic and widely used method that falls into this category. bhu.ac.in
Functionalizing a pre-existing indole core: This involves direct electrophilic substitution or more advanced metal-catalyzed coupling reactions on the indole ring to introduce the sulfonamide group.
Recent research has explored various catalytic systems to facilitate these syntheses. For instance, metal-free oxidative coupling reactions have been developed for sulfonamide synthesis, offering an alternative to traditional methods. ekb.eg Additionally, novel indole-sulfonamide derivatives, such as bis- and tris-indole sulfonamides, have been synthesized through the alkylation and condensation of N-benzylsulfonyl halides with tryptamines. researchgate.net
The versatility of the sulfonamide moiety allows it to act as a crucial structural component in many drugs, and its presence can improve properties like solubility and bioavailability. nih.gov
Approaches for Introducing the Sulfonamide Moiety at Position 5 of the Indole Core
Placing the sulfonamide group specifically at the C-5 position of the indole nucleus is a critical step in the synthesis of the target compound. This is typically achieved by starting with a benzene derivative that is already substituted at the para-position relative to the eventual point of cyclization.
A representative strategy begins with a substituted p-nitrophenyl compound which is then converted into a 4-amino-substituted benzene sulfonamide. google.com This aniline derivative can then undergo diazotization, followed by reduction to form a hydrazine (B178648) intermediate. This hydrazine is a key precursor for the Fischer indole synthesis, which constructs the indole ring with the sulfonamide group correctly positioned at C-5.
Another common method is the direct sulfonation of an indole ring, though this can sometimes lead to a mixture of products. A more controlled approach is the reaction of an indole with a sulfonyl chloride in the presence of a Lewis acid, or the coupling of an N-protected 5-bromoindole (B119039) with a sulfonamide using a palladium or copper catalyst.
Strategies for Attaching the 2-Aminoethyl Side Chain at Position 3
The 3-(2-aminoethyl) side chain, characteristic of tryptamine (B22526), is a common feature in many biologically active indole compounds. researchgate.net There are several established methods for introducing this group at the C-3 position.
One of the most prevalent methods starts with indole-3-carboxaldehyde. This aldehyde undergoes a Henry reaction with nitromethane (B149229) to form a 3-(2-nitrovinyl)indole intermediate. Subsequent reduction of this intermediate, often using powerful reducing agents like lithium aluminum hydride (LiAlH4) or, more recently, a combination of sodium borohydride (B1222165) (NaBH4) and nickel(II) acetate, yields the desired 3-(2-aminoethyl)indole (tryptamine). tci-thaijo.org
Alternative strategies include:
The Hunsdiecker reaction: This method can be used to synthesize ω-(3-indolyl)alkyl bromides from the corresponding carboxylic acids. The resulting 3-(2-bromoethyl)indole is a versatile intermediate that can be converted to the amine by reaction with ammonia (B1221849) or other nitrogen nucleophiles. mdma.ch
Reaction with Aziridine: Indole can react with N-protected aziridines under acidic conditions to open the ring and form the 3-(2-aminoethyl) side chain directly.
Gramine (B1672134) Synthesis: The reaction of indole with formaldehyde (B43269) and dimethylamine (B145610) yields gramine (3-((dimethylamino)methyl)indole). Gramine can then be displaced by a cyanide ion, followed by reduction, to form the two-carbon side chain, which is then reduced to the amine.
A specific patent describes a one-pot process where a diazotized intermediate is reacted with 4-chlorobutyraldehyde dimethyl acetal (B89532) in a condensation and cyclization sequence to form the indole ring with an attached side chain precursor, which is then converted to the 2-aminoethyl group. google.com
Formation of Hydrochloride Salts for Enhanced Solubility
Many amine-containing pharmaceutical compounds are formulated as salts to improve their stability and, most importantly, their solubility in aqueous media. The freebase form of 3-(2-Aminoethyl)-1H-indole-5-sulfonamide, like many tryptamines, has limited water solubility.
Conversion to a hydrochloride salt is a standard and straightforward chemical process. It typically involves dissolving the purified freebase compound in a suitable organic solvent, such as ethanol, methanol, or diethyl ether. A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent (like ethereal HCl), is then added to the mixture. The protonation of the basic amino group in the side chain leads to the formation of the ammonium (B1175870) chloride salt, which typically precipitates from the solution and can be isolated by filtration. This salt form is generally a more stable, crystalline solid with enhanced aqueous solubility. The lower pKa of these salts makes them more likely to remain in a soluble form. wikipedia.org
Advanced Synthesis Techniques for Indole-Sulfonamide Derivatives
Modern organic synthesis employs a range of powerful reactions to construct complex molecules like indole-sulfonamide derivatives efficiently.
The Japp-Klingemann reaction is a valuable method for synthesizing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester.
The reaction mechanism proceeds via the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. wikipedia.orgyoutube.com The resulting azo compound undergoes hydrolysis and subsequent rearrangement to yield the final hydrazone, with the elimination of a carboxylic acid group. wikipedia.org This hydrazone can then be subjected to the acidic conditions of the Fischer indole synthesis to cyclize and form the indole ring. chemeurope.comrsc.org The Japp-Klingemann reaction is particularly useful because it provides a reliable route to unsymmetrical arylhydrazones, which are essential for creating specifically substituted indoles.
In many synthetic routes, functional groups are "protected" to prevent them from reacting during other steps. Ester groups are commonly used to protect carboxylic acids. The final step in such a synthesis is often the deprotection of these groups via hydrolysis.
For indole derivatives, the hydrolysis of ester precursors, such as indole-3-acetic acid esters, is a well-documented process. researchgate.net This reaction is typically carried out under basic conditions (saponification), for example, by treatment with sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. researchgate.netnih.gov Even mild alkaline conditions (pH 9 or above) can be sufficient to induce measurable hydrolysis. researchgate.net Palladium-catalyzed reactions have also been developed for the one-pot synthesis of indole-3-carboxylic acids, where the hydrolysis of an amide or ester is a key step. acs.org This deprotection step is crucial for revealing a carboxylic acid or for enabling further transformations at that position.
Alkylation Reactions of Sulfonamides
Alkylation is a fundamental transformation in the synthesis of indole-sulfonamide analogs, allowing for the formation of crucial carbon-nitrogen (C-N) bonds. This can involve the alkylation of a sulfonamide nitrogen or the alkylation of an indole nucleus.
One effective method for the N-alkylation of sulfonamides utilizes trichloroacetimidates as alkylating agents. This transformation can proceed under thermal conditions in refluxing toluene (B28343) without the need for an external acid, base, or transition metal catalyst. nih.gov The reaction's success is often dependent on the steric hindrance of the sulfonamide, with unsubstituted sulfonamides generally providing better yields than more sterically encumbered N-alkyl sulfonamides. nih.gov For the trichloroacetimidate, a structure that can form a stable cation precursor is necessary for the substitution to proceed efficiently under these conditions. nih.gov
Another approach involves the "borrowing hydrogen" method, where alcohols serve as the alkylating agents in the presence of a transition metal catalyst. organic-chemistry.orgionike.com For instance, a manganese(I) PNP pincer precatalyst enables the efficient mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and primary aliphatic alcohols. organic-chemistry.org Similarly, iron(II) chloride (FeCl₂) in the presence of potassium carbonate (K₂CO₃) has been shown to catalyze the N-alkylation of sulfonamides using benzylic alcohols, producing only water as a byproduct. ionike.com
The scope of sulfonamide alkylation has been investigated with various substrates and conditions, as detailed in the table below.
| Sulfonamide Substrate | Alkylating Agent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Toluenesulfonamide | Phenethyl Trichloroacetimidate | Toluene, reflux, 18h | 76% | nih.gov |
| 2-(Trimethylsilyl)-ethanesulfonamide | Phenethyl Trichloroacetimidate | Toluene, reflux | 70-79% | nih.gov |
| Saccharin | Phenethyl Trichloroacetimidate | Toluene, reflux | 98% | nih.gov |
| Aryl/Alkyl Sulfonamides | Benzylic/Aliphatic Alcohols | Mn(I) PNP pincer precatalyst | Excellent | organic-chemistry.org |
| Various Sulfonamides | Benzylic Alcohols | FeCl₂/K₂CO₃ | >90% | ionike.com |
Gold- and Silver-Catalyzed Cyclization Approaches
Gold and silver catalysts are powerful tools for synthesizing indole rings through the cyclization of functionalized precursors, particularly those containing alkynes. These metals act as potent π-Lewis acids, activating the alkyne moiety and facilitating intramolecular nucleophilic attack to form the indole scaffold. whiterose.ac.uk
A notable application is the synthesis of 3-sulfonylindoles from ortho-alkynyl N-sulfonyl aniline precursors. acs.org This transformation proceeds via a 5-endo-dig cyclization, which is interestingly accompanied by a 1,3-sulfonyl migration. The choice of metal catalyst dictates the specific reaction conditions. Gold(I) catalysis can proceed under visible light irradiation without an additional photocatalyst. In contrast, the silver(I)-catalyzed pathway requires the presence of an iridium photocatalyst to achieve the desired transformation. acs.org Mechanistic studies suggest the involvement of a sulfonyl radical in these processes. acs.org
Silver(I) salts, such as silver triflate (AgOTf) and silver hexafluoroantimonate (AgSbF₆), are widely employed in indole synthesis. whiterose.ac.ukresearchgate.net They effectively catalyze the intramolecular hydroamination of o-alkynylanilines, a key step in forming the indole ring. whiterose.ac.ukresearchgate.net These silver-catalyzed reactions are valued for their operational simplicity and mild conditions, often avoiding the need for strong bases or acids. researchgate.netnih.gov
The following table summarizes representative conditions for these metal-catalyzed cyclizations.
| Catalyst System | Precursor Type | Key Transformation | Conditions | Reference |
|---|---|---|---|---|
| Gold(I) salt | N-Tosyl alkynylaniline | 5-endo-dig cyclization / 1,3-sulfonyl migration | Blue LED irradiation, no photocatalyst | acs.org |
| Silver(I) salt (AgOTf) / Ir-photocatalyst | N-Tosyl alkynylaniline | 5-endo-dig cyclization / 1,3-sulfonyl migration | Blue LED irradiation, K₂CO₃ base | acs.org |
| AgSbF₆ | 2-Alkynylanilines | Intramolecular hydroamination | Mild conditions | researchgate.net |
| AgOTf | o-Alkynylformidates | Cascade cyclization | Toluene, 80 °C | whiterose.ac.uk |
Multi-step Syntheses of Complex Indole-Sulfonamide Hybrids
The construction of complex indole-sulfonamide hybrids, such as this compound, typically requires multi-step synthetic sequences that strategically assemble the different components of the molecule. These routes often involve a combination of ring formation, functional group introduction, and modification reactions.
One common strategy for producing indole-3-sulfonamide derivatives begins with a pre-existing indole scaffold. benthamdirect.comnih.gov A representative synthesis might involve the following key steps:
N-Alkylation: Introduction of a side chain at the indole nitrogen.
Chlorosulfonation: Installation of a chlorosulfonyl group (-SO₂Cl) onto the indole ring, typically using chlorosulfonic acid. This is a crucial step for creating the sulfonamide precursor.
Amination: Reaction of the chlorosulfonyl intermediate with an appropriate amine to form the desired sulfonamide bond.
Further Modification: Subsequent steps, such as the reduction of a nitro group or amidation reactions, can be used to build the final complex hybrid molecule. benthamdirect.com
An alternative approach builds the indole ring from an acyclic precursor that already contains the sulfonamide moiety. A patented method for a related compound, 3-(2-aminoethyl)-N-Methyl-1H-indole-5-methanesulfonamide, illustrates this concept. google.com The synthesis starts with p-nitrophenyl methanesulfonamide (B31651) and proceeds through a series of reactions including:
Catalytic Hydrogenation: Reduction of the nitro group to an amine.
Diazotization: Conversion of the primary amine to a diazonium salt.
Reduction: Transformation of the diazonium salt.
Condensation and Cyclization: Reaction with 4-chlorobutyraldehyde dimethyl acetal, which ultimately leads to the formation of the indole ring with the attached aminoethyl side chain. google.com
A modern approach for generating diverse libraries of such molecules involves on-DNA synthesis. nih.gov This method utilizes a Sonogashira coupling followed by an intramolecular ring-closure cascade to form the indole core directly on a DNA tag, allowing for the rapid synthesis and screening of many derivatives. nih.gov
The table below outlines a generalized multi-step pathway for synthesizing indole-sulfonamide hybrids.
| Step | Reaction | Typical Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | N-Alkylation | Alkyl halide, Base | Introduce side chains on indole nitrogen | benthamdirect.com |
| 2 | Chlorosulfonation | ClSO₃H | Introduce the sulfonyl chloride group | benthamdirect.com |
| 3 | Amination | Primary or secondary amine | Form the sulfonamide bond | benthamdirect.com |
| 4 | Reduction | H₂, Catalyst (e.g., Raney Nickel) | Convert functional groups (e.g., nitro to amine) | benthamdirect.comgoogle.com |
| 5 | Cyclization (e.g., Fischer, Larock) | Acid or Metal Catalyst | Form the indole ring from an acyclic precursor | google.com |
Molecular Mechanisms of Action of 3 2 Aminoethyl 1h Indole 5 Sulfonamide
Ligand-Receptor Interactions
The structural similarity of the 3-(2-aminoethyl)-1H-indole core to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) suggests a potential for this molecule to interact with serotonin receptors. The following sections detail the current understanding of these interactions.
Agonists of the 5-HT1B and 5-HT1D receptors, often referred to as triptans, are a major class of drugs used in the management of migraine. nih.gov Their therapeutic effect is attributed to several mechanisms, including the constriction of dilated cerebral blood vessels, inhibition of vasoactive neuropeptide release from trigeminal nerves, and modulation of nociceptive neurotransmission. nih.gov The core tryptamine (B22526) structure is a key pharmacophore for binding to these receptors. While the 3-(2-aminoethyl)-1H-indole moiety of the subject compound is structurally analogous to tryptamine, specific binding affinity and functional activity data for 3-(2-Aminoethyl)-1H-indole-5-sulfonamide at 5-HT1B and 5-HT1D receptors are not available in peer-reviewed scientific literature.
The 5-HT1F receptor has been identified as a key target for acute migraine therapy, distinct from the 5-HT1B/1D receptors. nih.gov Selective agonists for the 5-HT1F receptor, known as "ditans," are effective without causing the vasoconstriction associated with triptans. nih.gov This mechanism is believed to involve the inhibition of neuropeptide release in the trigeminal system and modulation of pain pathways in the central nervous system. nih.gov Compounds with an indole-ethylamine scaffold have been investigated for 5-HT1F agonist activity. nih.gov However, specific research detailing the binding affinity or functional agonism of this compound at the 5-HT1F receptor has not been publicly documented.
The 5-HT6 and 5-HT7 receptors are primarily located in the central nervous system and are involved in cognitive and mood regulation. The 5-HT6 receptor is a target for cognitive enhancement in neurodegenerative diseases, while the 5-HT7 receptor is implicated in mood disorders and circadian rhythms. researchgate.netnih.govplos.org The sulfonamide group, in particular, is a feature found in many potent ligands for these receptors. nih.gov Studies on structurally related compounds, such as 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, have shown high affinity for 5-HT6 receptors. nih.gov Despite the presence of both the indole-ethylamine and sulfonamide moieties, there is currently no published scientific data quantifying the binding affinity or functional activity of this compound at either 5-HT6 or 5-HT7 receptors.
Serotonin Receptor Modulation
Enzyme Inhibition Profiles
The sulfonamide group is a well-established zinc-binding group, making compounds that contain this moiety potent inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and inhibitors of these enzymes have therapeutic applications. The indole-5-sulfonamide scaffold has been specifically investigated for its CA inhibitory properties.
Research on 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, a structurally related compound, demonstrated potent inhibition against several of the 12 mammalian CA isoforms tested. nih.gov This particular sulfonamide was found to be a potent inhibitor of the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov It also showed medium potency against other isoforms relevant to medicinal chemistry, including CA VII, IX, XII, and XIV. nih.gov The crystal structure of this compound in complex with hCA II revealed favorable interactions between the inhibitor and the enzyme's active site, explaining its strong affinity. nih.gov
Another study on a series of indole-based benzenesulfonamides identified compounds with potent and selective inhibition of the hCA II isoform, with Kᵢ values as low as 5.9 nM. mdpi.com These findings highlight that the indole-sulfonamide framework is a highly effective scaffold for achieving potent, and in some cases selective, inhibition of various carbonic anhydrase isoforms.
The inhibitory activities of a representative indole-5-sulfonamide against various human carbonic anhydrase (hCA) isoforms are summarized in the table below.
| Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 7.5 |
| hCA II | 7.2 |
Data derived from studies on the closely related compound 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide. nih.gov
Receptor Activation Pathways
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
The compound this compound belongs to a class of molecules known as indole (B1671886) sulfonamides, which have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are a group of nuclear hormone receptors comprising three isoforms—PPARα, PPARγ, and PPARβ/δ—that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. mdpi.comnih.gov The activation of these receptors by ligands initiates a cascade of events leading to the transcription of various target genes. nih.gov
The molecular structure of indole sulfonamide derivatives is key to their function as PPAR activators. These structures typically contain three essential pharmacophoric features: an indole ring, a linker chain, and an aryl sulfonamide group. mdpi.com The interaction with PPARs occurs within the receptor's ligand-binding domain (LBD), a large pocket that can accommodate a variety of chemical structures. nih.govnih.gov Upon binding, the ligand induces a conformational change in the receptor, which facilitates the dissociation of corepressors and the recruitment of coactivators. nih.gov This receptor-coactivator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. nih.gov
Research into novel indole sulfonamide derivatives has led to the discovery of pan-PPAR agonists, which are capable of activating all three PPAR isoforms (α, γ, and δ). For instance, systematic optimization of an initial PPARα activator led to the development of Lanifibranor, a balanced pan-PPAR agonist. nih.gov This demonstrates the potential of the indole sulfonamide scaffold to be chemically modified to achieve desired activity profiles across the different PPAR isoforms. The specific binding affinity and activation efficacy of this compound for each PPAR isotype would determine its precise biological effects.
| Receptor Isoform | Key Functions in Metabolism | Potential outcome of Activation by Indole Sulfonamides |
| PPARα | Regulates fatty acid oxidation and transport. | Reduction in circulating triglycerides. mdpi.com |
| PPARγ | Promotes fatty acid uptake, adipogenesis, and insulin (B600854) sensitization. | Improved glucose metabolism and insulin sensitivity. mdpi.com |
| PPARβ/δ | Controls fatty acid metabolism and suppresses inflammation. | Increased fatty acid metabolism. mdpi.com |
Oxidative Stress Modulation
The chemical structure of this compound suggests a capacity to modulate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. mdpi.com This modulation can occur through direct scavenging of free radicals and is also influenced by the inherent antioxidant properties of its core indole structure.
Free Radical Scavenging Mechanisms
The presence of both an indole nucleus and a sulfonamide group in this compound contributes to its potential as a free radical scavenger. The mechanism of scavenging often involves the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) or superoxide (B77818) anion (O2•−). mdpi.comrsc.org
Sulfonamide derivatives themselves have been evaluated for their antioxidant properties. Studies on various sulfonamides have demonstrated their ability to scavenge free radicals, with the effectiveness being concentration-dependent. mdpi.commdpi.com The scavenging activity is often assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH radical. mdpi.com The specific mechanism for sulfonamides can involve the sulfonamide group itself or other functional groups on the aromatic ring. For instance, hydroxyl groups on an associated aromatic ring can significantly enhance scavenging capacity. mdpi.com The degradation of sulfa drugs by hydroxyl radicals has been shown to be a rapid process, suggesting a high reactivity towards these potent oxidants. nih.gov
The combination of the indole and sulfonamide moieties within one molecule allows for multiple potential sites of interaction with free radicals, potentially leading to synergistic antioxidant effects.
Intrinsic Antioxidant Potential of the Indole Structure
The indole ring is recognized as a "privileged scaffold" in medicinal chemistry, in part due to its inherent antioxidant properties. nih.gov This capability is linked to the electronic properties of the bicyclic aromatic system. The nitrogen atom in the pyrrole (B145914) ring possesses a lone pair of electrons, making the indole nucleus an active redox center. nih.gov
The antioxidant mechanism of the indole nucleus is primarily attributed to its ability to act as a hydrogen atom donor from the N-H group of the indole ring. nih.gov Upon donating a hydrogen atom to a free radical, it forms a resonance-stabilized indolyl radical. The stability of this resulting radical is crucial for the antioxidant activity, as a more stable radical implies a more effective scavenger. The delocalization of the unpaired electron across the aromatic system contributes to this stability. nih.gov Furthermore, the indole structure can also participate in electron transfer mechanisms to quench free radicals. rsc.org The antioxidant potential of indole derivatives can be significantly influenced by the type and position of substituents on the indole ring, which can modulate the electronic properties and stability of the indolyl radical. nih.gov
| Structural Feature | Contribution to Antioxidant Activity |
| Indole N-H group | Acts as a primary hydrogen atom donor to neutralize free radicals. nih.gov |
| Aromatic Ring System | Stabilizes the resulting indolyl radical through resonance, enhancing scavenging efficiency. nih.gov |
| Sulfonamide Group | Provides an additional site for interaction with and neutralization of reactive oxygen species. mdpi.commdpi.com |
| Aminoethyl Side Chain | May influence the overall electronic properties and reactivity of the molecule. |
Pharmacological Targets and Associated Pathways for 3 2 Aminoethyl 1h Indole 5 Sulfonamide
G Protein-Coupled Receptors (GPCRs)
The structural similarity of the 3-(2-aminoethyl)-1H-indole core to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) strongly suggests that GPCRs, particularly serotonin receptors, are primary pharmacological targets for compounds of this class.
Research has shown that various indole (B1671886) sulfonamides exhibit significant affinity for serotonin receptors. Notably, the 5-HT6 receptor subtype has been a focal point of investigation for structurally similar molecules. For instance, compounds described as 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles have been identified as potent 5-HT6 receptor ligands. mdpi.com Depending on the specific substitutions, these analogs can act as either agonists or antagonists. For example, certain N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives have been characterized as potent and selective 5-HT6 receptor antagonists. nih.gov Conversely, a series of indenylsulfonamides, which represent an indole-to-indene core modification, were found to be agonists of the 5-HT6 receptor, with some exhibiting high affinity in the nanomolar range. researchgate.netnih.gov
The 5-HT6 receptor is a Gs-coupled GPCR predominantly expressed in the brain, where it is involved in modulating cholinergic and glutamatergic neurotransmission. nih.gov Its role in cognitive processes has made it an attractive target for the development of treatments for neurodegenerative disorders.
While the focus has been on serotonin receptors, the aminoethylindole scaffold is also a component of ligands for other monoamine receptors, such as dopamine (B1211576) receptors. However, specific data for indole-5-sulfonamide derivatives on these targets is less prevalent.
Table 1: Activity of Structurally Related Compounds on G Protein-Coupled Receptors
| Compound Class | Specific Target | Activity | Reference |
|---|---|---|---|
| 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles | 5-HT6 Receptor | Ligand | mdpi.com |
| N1-Azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 Receptor | Antagonist | nih.gov |
Enzymes Involved in Cellular Homeostasis and Disease
The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably carbonic anhydrases (CAs).
Extensive research has demonstrated that indole sulfonamide and indoline-5-sulfonamide (B1311495) derivatives are potent inhibitors of several human carbonic anhydrase isoforms. mdpi.com These zinc-containing metalloenzymes play crucial roles in pH regulation, CO2 transport, and various biosynthetic pathways. Dysregulation of specific CA isoforms is implicated in several diseases, including cancer.
In particular, tumor-associated isoforms such as CA IX and CA XII have been effectively targeted by indoline-5-sulfonamide analogs. Some of these compounds have shown inhibitory activity with Ki values in the nanomolar range. mdpi.com The sulfonamide group typically coordinates with the zinc ion in the enzyme's active site, leading to the inhibition of its catalytic activity.
Beyond carbonic anhydrases, the indole sulfonamide scaffold has been explored for its potential to inhibit other enzyme classes. For example, isatin-based sulfonamides have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase involved in angiogenesis. abcam.com While no direct inhibitory activity on CA isoforms was observed for these specific derivatives, it highlights the versatility of the sulfonamide group in targeting different enzyme families. abcam.com Additionally, certain indoline (B122111) sulfonamides have been identified as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), suggesting a potential for the development of novel antibiotics. nih.gov
Table 2: Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Enzyme Target | Potency (Ki/IC50) | Reference |
|---|---|---|---|
| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX | Up to 132.8 nM (Ki) | mdpi.com |
| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase XII | Up to 41.3 nM (Ki) | mdpi.com |
| Isatin-based sulfonamides | VEGFR-2 | 23.10 - 63.40 nM (IC50) | abcam.com |
Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide array of physiological processes. Recent studies have shown that indole sulfonamide derivatives can modulate the activity of this receptor superfamily.
Specifically, novel indole sulfonamide derivatives have been identified as activators of the three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ. nih.gov PPARs are key regulators of lipid and glucose metabolism and are therapeutic targets for metabolic disorders. A systematic optimization of a PPARα activator led to the discovery of Lanifibranor, a moderately potent and well-balanced pan-PPAR agonist with an indole sulfonamide structure. nih.gov
While the direct interaction of 3-(2-Aminoethyl)-1H-indole-5-sulfonamide with nuclear receptors has not been documented, the findings with related compounds suggest that this is a plausible target class. The specific activity and isoform selectivity would likely depend on the substitution pattern on the indole ring and the sulfonamide group.
Table 3: Activity of Structurally Related Compounds on Nuclear Receptors
| Compound Class | Specific Target | Activity | Reference |
|---|
Structural Proteins (e.g., Tubulin)
The integrity and function of the cytoskeleton, which is composed of structural proteins, are crucial for cell division, motility, and shape. Tubulin, the monomeric protein that polymerizes to form microtubules, is a key target for anticancer drugs.
Several studies have demonstrated that indole sulfonamide derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. These compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and can induce apoptosis in cancer cells.
The antiproliferative mechanism of a series of five indole sulfonamides was elucidated, revealing their ability to inhibit the polymerization of microtubule protein in vitro. mdpi.com Furthermore, these compounds suppressed the dynamic instability at the plus ends of microtubules, a critical aspect of their function. mdpi.com This activity was associated with the depolymerization of spindle microtubules and the disorganization of chromosomes, ultimately leading to mitotic arrest. mdpi.com
Table 4: Effects of Structurally Related Compounds on Tubulin
| Compound Class | Effect | Potency (IC50) | Reference |
|---|---|---|---|
| Indole derivatives with sulfonamide scaffold | Tubulin polymerization inhibition | 1.82 µM |
Structure Activity Relationships Sar and Analog Design for 3 2 Aminoethyl 1h Indole 5 Sulfonamide Derivatives
Impact of Substituents on the Indole (B1671886) Core (Positions 2, 3, and 5)
The indole nucleus serves as a versatile scaffold, and substitutions at its various positions can dramatically alter the biological profile of the derivatives.
Position 3: This position is critical as it connects the indole core to the 2-aminoethyl side chain. While direct substitution on the indole ring at this position alters the fundamental structure, studies on related bis-indoles show that linking other moieties here can take advantage of potential hydrogen bond interactions within target binding pockets. nih.gov In the context of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, the substituent is a sulfonyl group, indicating that this position is a key site for introducing groups that modulate activity. nih.govresearchgate.net
Position 5: The 5-position, bearing the sulfonamide group in the parent compound, is a major determinant of activity. In broader studies of indole derivatives, this position is a common site for modification to enhance potency. For example, in a series of small-molecule inhibitors targeting protein-protein interactions, placing a 4-piperidin-1-ylphenyl or a 4-pyrrolidin-1-ylphenyl group at the 5-position of an indole-2-carboxamide core resulted in potent activity. nih.gov Similarly, for antimicrobial indole conjugates, 5-bromo substitution on the indole ring led to more broad-spectrum activity. mdpi.com These findings highlight that bulky and hydrophobic or electron-withdrawing groups at the 5-position can significantly enhance biological effects.
Influence of the Sulfonamide Group on Biological Activity
The sulfonamide moiety (-SO₂NH₂) is a cornerstone functional group in medicinal chemistry, known for its ability to act as a zinc-binding group and a bioisostere for other functional groups. openaccesspub.orgmdpi.com Its presence is pivotal for a wide range of biological activities, including antibacterial, anticancer, and diuretic effects. ajchem-b.comeurekaselect.comscispace.com
In the context of indole derivatives, the sulfonamide group is particularly important for targeting metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov The primary sulfonamide is essential for coordinating with the zinc ion (Zn²⁺) in the enzyme's active site, which is a fundamental interaction for inhibition. nih.gov The acidity of the sulfonamide nitrogen can be modulated by N-substitution, which in turn affects binding affinity and isoform selectivity.
Replacing the sulfonamide linker with other groups can drastically alter the compound's properties. For instance, in one study on cannabinoid receptor ligands, replacing a sulfonate linker with a sulfonamide resulted in a favorable reduction in lipophilicity (cLogP) while maintaining potency, though it unexpectedly increased efficacy to full agonism. mdpi.com This demonstrates the sulfonamide group's profound influence not just on binding but also on the functional response elicited.
Role of the 2-Aminoethyl Side Chain in Target Binding
The 2-aminoethyl side chain at position 3 is a common feature in many biologically active indoles, most notably serotonin (B10506). This side chain is crucial for interaction with a variety of receptors and enzymes.
The primary amine of the side chain is typically protonated at physiological pH, allowing it to form a key ionic bond or salt bridge with an acidic amino acid residue (e.g., aspartate) in the binding site of many G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors. nih.govresearchgate.net The length and flexibility of the ethyl linker are often optimal for positioning the terminal amine for this critical interaction.
Modifications to this side chain have significant consequences:
N-Alkylation: Adding alkyl groups (e.g., methyl, dimethyl) to the terminal amine can modulate selectivity and affinity for different receptor subtypes. For example, in a series of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, N,N-dimethyl and N-methyl derivatives showed high affinity for 5-HT6 receptors, with Ki values of 3.7 nM and 5.7 nM, respectively. nih.govresearchgate.net
Chain Length: Altering the length of the alkyl chain can disrupt the optimal distance required for binding. Studies on histamine (B1213489) H3 receptor antagonists showed that replacing the aminoethyl side chain with longer propyl or butyl chains linked to a polar group was a viable strategy for developing potent antagonists. nih.gov
Modulation of Functional Groups and Their Effects on Receptor Interactions
The strategic modification of functional groups is a fundamental aspect of analog design to fine-tune receptor interactions. nih.gov Beyond the primary components, subtle changes can lead to significant shifts in activity.
The basicity of the terminal amine in the 2-aminoethyl chain is a critical property. Its pKa value determines the proportion of the protonated species available for ionic interactions. The stereospecific placement of other functional groups on the molecule can influence this basicity through intramolecular hydrogen bonding or dipolar interactions. nih.gov
The sulfonamide group can also be modified. While the primary -SO₂NH₂ is often required for activities like carbonic anhydrase inhibition, N-substitution can be used to introduce additional functionalities. This "tail approach" can exploit interactions with the outer regions of the target's binding site to enhance affinity and selectivity. nih.govnih.gov
Conformation and Stereochemistry in SAR Studies
While the indole ring is planar, the 2-aminoethyl side chain possesses rotational freedom around its single bonds. The preferred conformation for binding will place the terminal amine in the optimal position for electrostatic interactions without causing steric clashes. Computational modeling is often used to predict these low-energy binding conformations. nih.gov
Stereochemistry becomes critical when chiral centers are introduced into the molecule. For example, modifications to the side chain or substituents on the indole ring can create stereoisomers. These enantiomers or diastereomers may exhibit vastly different affinities and efficacies for a target receptor, as the binding pockets of proteins are themselves chiral. Studies on piperidine (B6355638) derivatives, which share conformational features with saturated rings, demonstrate that functional groups in axial versus equatorial positions can have profoundly different effects on physicochemical properties like basicity and lipophilicity, which in turn affects biological activity. nih.gov
Design Principles for Tailored Interactions with Biological Targets
The design of new derivatives with improved and tailored interactions relies on established medicinal chemistry principles. mdpi.com
Scaffold Hopping: This involves replacing the central molecular core (e.g., indoline (B122111) for indole) while retaining key pharmacophoric features. In the development of carbonic anhydrase inhibitors, replacing a 1-aminoindane scaffold with an indoline core led to a significant increase in activity against certain CA isoforms. nih.gov
The Tail Approach: This strategy is particularly relevant for enzyme inhibitors. It involves attaching various side chains ("tails") to the core pharmacophore (the zinc-binding sulfonamide). These tails are designed to extend into and interact with less conserved regions of the enzyme's active site, thereby increasing both potency and isoform selectivity. nih.govnih.gov
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties, with the goal of improving potency or pharmacokinetic properties. For example, a benzimidazole (B57391) heterocycle might act as a bioisostere for a carbonyl group in certain receptor interactions. nih.gov
Structure-Based Design: When the 3D structure of the target protein is known, computational docking can be used to predict how different analogs will bind. This allows for the rational design of molecules that are complementary in shape and charge to the target's active site, maximizing favorable interactions. mdpi.com
SAR Trends for Specific Biological Activities
The SAR for 3-(2-Aminoethyl)-1H-indole-5-sulfonamide derivatives varies significantly depending on the biological target.
Carbonic Anhydrase (CA) Inhibition: For CA inhibitors, the unsubstituted sulfonamide group at position 5 is generally considered essential for zinc binding. Activity and selectivity are modulated by substituents elsewhere on the indole ring. In a study of indoline-5-sulfonamides, 1-acylated derivatives showed potent inhibition of tumor-associated CA IX and CA XII. nih.gov Introducing different acyl groups allowed for tuning of the inhibitory profile.
| Compound Class | Target | Key SAR Observations | Reference |
| 1-Acylindoline-5-sulfonamides | CA IX, CA XII | The primary sulfonamide is crucial for Zn²⁺ binding. The nature of the 1-acyl group modulates isoform selectivity and potency. 4-chloro and 3,4-dichloro derivatives showed selectivity over other isoforms. | nih.govnih.gov |
| Indole-3-sulfonamide ureas | CA II | Derivatives were highly selective for the hCA II isoform. The "tail" portion (urea derivative) was critical for activity. | nih.gov |
Serotonin (5-HT) Receptor Binding: For 5-HT receptor ligands, the 2-aminoethyl side chain is the key pharmacophoric element. The basic amine interacts with a conserved aspartate residue in the receptor. Affinity and selectivity are tuned by substitutions on the indole ring and the terminal amine.
| Compound Class | Target | Key SAR Observations | Ki (nM) | Reference |
| 1-(2-Aminoethyl)-3-(1-naphthylsulfonyl)-1H-indoles | 5-HT6 | N,N-dimethyl substitution on the aminoethyl chain conferred the highest affinity. | 3.7 | nih.govresearchgate.net |
| 1-(2-Aminoethyl)-3-(1-naphthylsulfonyl)-1H-indoles | 5-HT6 | N-monomethyl substitution also resulted in high affinity. | 5.7 | nih.govresearchgate.net |
Antimicrobial Activity: For antimicrobial applications, modifications that increase membrane disruption are often beneficial. Lipophilic substituents on the indole core can enhance this property.
| Compound Class | Target Bacteria/Fungi | Key SAR Observations | Reference |
| α,ω-di(indole-3-carboxamido)polyamines | S. aureus, A. baumannii, C. neoformans | 5-Bromo substitution on the indole core generally conferred broad-spectrum activity. The length of the polyamine chain also significantly influenced activity against different microbial species. | mdpi.com |
Computational Studies and Molecular Modeling of 3 2 Aminoethyl 1h Indole 5 Sulfonamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding mode and affinity. This method is instrumental in structure-based drug design for screening virtual libraries and understanding ligand-protein interactions at a molecular level.
For indole-based sulfonamides, docking studies have been crucial in elucidating their inhibitory mechanisms against various targets. For instance, studies on indole (B1671886) sulfonamides as α-glucosidase inhibitors have used molecular docking to confirm structure-activity relationships. These simulations often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex. One such study on a series of indole-bearing sulfonamide scaffolds identified a potent α-glucosidase inhibitor, with docking studies confirming its binding mode and interactions within the enzyme's active site. nih.gov
In a different context, docking of indole-based diaza-sulfonamides with the JAK-3 protein, a target in oral cancer, showed promising binding affinities, with docking scores ranging from -8.8 to -9.7 kcal/mol. nih.gov These compounds exhibited hydrogen bond interactions similar to the clinically used drug Doxorubicin. nih.gov While these studies are not on 3-(2-Aminoethyl)-1H-indole-5-sulfonamide itself, they demonstrate the potential of the indole sulfonamide scaffold to form strong interactions with protein targets, a property that can be computationally explored for the compound of interest.
Table 1: Representative Docking Scores of Indole Sulfonamide Analogs Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Indole Diaza-Sulfonamides | JAK-3 | -8.8 to -9.7 | Not specified |
| Sulfonamide Derivatives | Penicillin-Binding Protein 2X | Comparable to Cefuroxime | GLY 664, VAL 662, ARG 426 |
| Indole Sulfonamides | α-Glucosidase | Not specified | Not specified |
This table is generated based on data from studies on related indole sulfonamide compounds.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a relationship between the three-dimensional properties of a series of molecules and their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate predictive models.
QSAR studies on tryptamine (B22526) derivatives have been performed to understand their activity at various receptors. For example, a Holographic QSAR (HQSAR) study on 64 tryptamine derivatives correlated their inhibitory potencies at NMDA, 5-HT1A, and 5-HT2A receptors with their structural properties. nih.gov This fragment-based approach does not require molecular alignment and can rapidly generate predictive models. nih.gov Another study on hallucinogenic phenylalkylamines and tryptamines used QSAR to indicate that electron-related descriptors were major contributors to their hallucinogenic activities. researchgate.net
For sulfonamides, 3D-QSAR models have been developed to understand their binding to monoclonal antibodies. researchgate.net These models help in identifying the key steric and electronic features of the sulfonamide R-group that influence binding affinity. researchgate.net Such models could be invaluable in predicting the activity of this compound and guiding the design of analogs with improved potency.
Molecular Dynamics Simulations for Binding Conformations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method allows for the study of conformational changes, the stability of interactions, and the role of solvent molecules, offering a more realistic representation of the biological environment than static docking.
MD simulations have been extensively used to study the interaction of serotonin (B10506) and its analogs with serotonin receptors. nih.gov These studies have provided insights into the conformational changes in the receptor upon ligand binding and the stability of the ligand within the binding pocket. For instance, a 100 ps simulation of serotonin with a 5-HT2 receptor model showed that the amino group of serotonin forms a strong and stable interaction with the carboxylic side chain of an aspartic acid residue (Asp 120). nih.gov Given that this compound is a tryptamine derivative, its interaction with serotonin receptors could be similarly investigated using MD simulations to understand its dynamic binding and potential as a receptor modulator.
Furthermore, MD simulations on 5-HT receptors complexed with various ligands have been used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can be used to calculate a wide range of molecular properties, including optimized geometry, electronic energies (such as HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors.
DFT studies on sulfonamide and indole derivatives have provided valuable insights into their chemical reactivity and electronic properties. mdpi.comnih.gov For sulfonamide Schiff base analogs, DFT calculations have been used to study the stability of different isomers and to correlate quantum chemical descriptors with experimental observations. mdpi.com For indole derivatives, DFT has been employed to determine HOMO-LUMO energies, which are crucial for understanding charge transfer within the molecule. nih.gov
The application of DFT to this compound could help in understanding its electronic properties, such as the distribution of electron density and the locations of electrophilic and nucleophilic sites, which are important for its interaction with biological targets. nih.gov
Table 2: Representative Quantum Chemical Parameters Calculated by DFT for Related Compounds
| Compound Class | Parameter | Calculated Value | Significance |
| Indole Derivative | HOMO Energy | Not specified | Electron-donating ability |
| Indole Derivative | LUMO Energy | Not specified | Electron-accepting ability |
| Indole Derivative | Energy Gap (HOMO-LUMO) | Not specified | Chemical reactivity |
| Sulfonamide Analog | Dipole Moment | Not specified | Polarity and solubility |
This table illustrates the types of parameters that can be obtained from DFT calculations on similar molecular scaffolds.
In Silico Screening and Combinatorial Library Generation
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Virtual screening of tryptamine analogs has been performed to identify potential ligands for various receptors. For example, a docking-based virtual screening of dimethyltryptamine (DMT) analogs against the 5-HT1B receptor was conducted to find new potential treatments for psychiatric disorders. herbmedpharmacol.com Such studies can identify novel scaffolds and guide the development of new therapeutic agents.
Combinatorial library generation involves the computational design of a large number of compounds from a smaller set of building blocks. This approach, coupled with in silico screening, allows for the exploration of a vast chemical space to identify molecules with desired properties. For this compound, a combinatorial library could be generated by modifying the aminoethyl side chain or substituting the indole ring to explore the structure-activity relationship and identify more potent analogs.
Prediction of Molecular Interactions and Binding Affinities
The accurate prediction of binding affinity is a major goal of computational drug design. Various methods, ranging from empirical scoring functions used in docking to more rigorous free energy calculation methods like MM/GBSA and free energy perturbation (FEP), are used for this purpose.
The binding affinity of sulfonamide drugs to heme proteins has also been investigated using a combination of spectroscopic, calorimetric, and computational methods. nih.gov Molecular docking and dynamics simulations in these studies helped to identify the probable binding sites and conformations of the drugs within the protein pockets. nih.gov These integrated approaches provide a comprehensive understanding of the binding process and can be applied to predict the binding affinity of this compound to its potential biological targets.
Analytical Methodologies for the Characterization and Quantification of 3 2 Aminoethyl 1h Indole 5 Sulfonamide
Spectroscopic Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 3-(2-Aminoethyl)-1H-indole-5-sulfonamide is expected to exhibit characteristic absorption bands corresponding to its distinct structural features, including the indole (B1671886) ring, the primary amine, and the sulfonamide group.
The N-H stretching vibrations of the indole ring and the primary amino group are anticipated to appear in the region of 3400-3200 cm⁻¹. The sulfonamide group will likely show characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching vibrations of the ethyl side chain will appear just below this value. The C=C stretching vibrations of the aromatic indole ring are likely to be observed in the 1600-1450 cm⁻¹ region. researchgate.netripublication.com
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole & Amine) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1140 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system in this compound. The indole nucleus is known to exhibit characteristic absorption maxima in the UV region.
For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the indole chromophore, likely with maxima in the range of 220-230 nm and 270-290 nm. The exact position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring. The sulfonamide group at the 5-position may cause a slight bathochromic or hypsochromic shift of these absorption maxima. The spectrum of a related compound, 4-(2-Aminoethyl)benzenesulfonamide, shows absorption in the low UV regime at 220 nm. sielc.com
Table 2: Expected Ultraviolet-Visible Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Indole Ring | π → π | ~220-230 |
| Indole Ring | π → π | ~270-290 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. Various ionization techniques and mass analyzers can be employed for the analysis of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the basic amino group, to yield a prominent protonated molecule [M+H]⁺.
The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. A characteristic fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the S-C bond. nih.govnih.gov A notable fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da). nih.gov For this compound, a key fragmentation would be the loss of the aminoethyl side chain.
Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 240.08 | Protonated molecule |
| [M+H - NH₃]⁺ | 223.05 | Loss of ammonia (B1221849) |
| [M+H - SO₂]⁺ | 176.08 | Loss of sulfur dioxide |
| [C₈H₈N]⁺ | 118.07 | Indole ethyl fragment |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This technique is crucial for the unambiguous identification of this compound and for distinguishing it from isobaric compounds. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value.
Table 4: Theoretical Exact Mass for High-Resolution Mass Spectrometry of this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₄N₃O₂S⁺ | 240.0801 |
LC-MS/MS for Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of drug metabolites in biological matrices. nih.govstanford.edu The metabolism of this compound is likely to involve phase I and phase II biotransformations. Potential metabolic pathways include oxidation of the indole ring, N-acetylation of the primary amine, and conjugation reactions such as glucuronidation or sulfation of the indole nitrogen or the amino group. nih.govresearchgate.net
An LC-MS/MS method for metabolite analysis would typically involve separation of the parent compound and its metabolites using reversed-phase high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. Multiple reaction monitoring (MRM) would be employed for selective and sensitive quantification of the analytes.
Table 5: Potential Metabolites of this compound and their Predicted [M+H]⁺ m/z Values
| Metabolic Reaction | Metabolite | Predicted [M+H]⁺ m/z |
| Hydroxylation | Hydroxylated derivative | 256.0750 |
| N-Acetylation | N-Acetyl derivative | 282.0907 |
| Glucuronidation | Glucuronide conjugate | 416.1122 |
| Sulfation | Sulfate conjugate | 320.0366 |
Purity and Stability Assessment Methods
Assessing the purity and stability of this compound is critical for its use in research and potential pharmaceutical applications. High-performance liquid chromatography (HPLC) is the most common technique for this purpose. japsonline.comjapsonline.comproquest.comcreative-proteomics.comresearchgate.net
A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for the accurate determination of its stability under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. ijpsonline.comsaudijournals.comresearchgate.net A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance. mdpi.comwu.ac.th
Table 6: Proposed HPLC Method Parameters for Purity and Stability Assessment
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Gradient elution with increasing percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10 µL |
Application in Biological Matrices (Excluding Clinical Samples)
The characterization and quantification of this compound in non-clinical biological matrices are crucial for a comprehensive understanding of its metabolic fate and distribution in preclinical research. Although specific validated methods for this exact molecule are not extensively documented in publicly available literature, a robust analytical approach can be extrapolated from established methodologies for structurally related compounds, namely indole derivatives and other sulfonamides. The analytical techniques predominantly employed for such analyses are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
The analytical workflow for determining this compound in biological samples, such as animal tissues (e.g., liver, kidney, muscle) and biological fluids, typically involves several key stages: sample preparation, chromatographic separation, and detection. Each of these stages must be meticulously optimized to ensure accurate and reliable quantification.
Sample Preparation: The primary objective of sample preparation is to extract the target analyte from the complex biological matrix and remove interfering endogenous substances. Common techniques applicable to indole-sulfonamide derivatives include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For compounds like this compound, which possesses both polar (sulfonamide and amino groups) and non-polar (indole ring) characteristics, the choice of an appropriate organic solvent and pH adjustment of the aqueous phase are critical for efficient extraction.
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample clean-up and concentration. Reversed-phase SPE cartridges (e.g., C18) are commonly used for the extraction of sulfonamides and indole derivatives from aqueous samples. The selection of appropriate washing and elution solvents is vital to achieve high recovery of the target analyte while minimizing matrix effects.
QuEChERS: This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of a wide range of analytes, including sulfonamides, from various biological matrices. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a dispersive SPE clean-up step to remove interfering compounds.
Chromatographic Separation: HPLC is the method of choice for separating this compound from other components in the sample extract prior to detection.
Reversed-Phase HPLC: This is the most common chromatographic mode used for the analysis of sulfonamides and indole derivatives. C18 columns are widely employed, offering good retention and separation of these compounds. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape and ionization efficiency in mass spectrometry) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often preferred to achieve optimal separation of the target analyte from matrix components.
Detection: The detection of this compound is most effectively achieved using tandem mass spectrometry (MS/MS) due to its high sensitivity and specificity.
LC-MS/MS: This technique provides structural information and allows for the quantification of the analyte at very low concentrations. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of sulfonamides and amino-containing indole derivatives. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and minimizes interference from the biological matrix.
The following data tables summarize typical parameters that would be relevant for the development of an analytical method for this compound in biological matrices, based on methodologies reported for analogous compounds.
Table 1: Exemplar Sample Preparation Methodologies for Sulfonamides and Indole Derivatives in Animal Tissues
| Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: QuEChERS |
| Matrix | Animal Liver Tissue | Animal Muscle Tissue |
| Homogenization | Homogenized in an acidic buffer | Homogenized with water |
| Extraction Solvent | N/A | Acetonitrile with 1% Acetic Acid |
| SPE Cartridge | Reversed-phase C18 | Dispersive SPE with C18 and PSA |
| Wash Solution | Water/Methanol mixture | N/A |
| Elution Solvent | Acetonitrile | N/A |
| Final Preparation | Evaporation and reconstitution in mobile phase | Centrifugation and direct injection of supernatant |
Table 2: Representative HPLC and Mass Spectrometry Parameters for the Analysis of Related Compounds
| Parameter | HPLC Conditions | Mass Spectrometry Conditions |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | Ion Source |
| Mobile Phase B | Acetonitrile | Detection Mode |
| Flow Rate | 0.3 mL/min | Monitored Transitions (Hypothetical for Target Analyte) |
| Gradient | 5% B to 95% B over 10 minutes | Collision Energy |
| Column Temperature | 40 °C | Dwell Time |
Table 3: Performance Characteristics of Analytical Methods for Structurally Similar Compounds
| Parameter | Typical Range for Sulfonamides in Tissue | Typical Range for Indole Derivatives in Tissue |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 70-110% | 80-120% |
| Limit of Quantification (LOQ) | 1-10 ng/g | 0.5-5 ng/g |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
The successful application of these methodologies to biological matrices for the quantification of this compound requires careful validation to ensure that the method is accurate, precise, and robust for its intended purpose in non-clinical research. This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Preclinical in Vitro Biological Activity of 3 2 Aminoethyl 1h Indole 5 Sulfonamide
Receptor Binding Assays
No specific data from receptor binding assays for 3-(2-Aminoethyl)-1H-indole-5-sulfonamide could be located. Therefore, its affinity and selectivity for various receptors remain undetermined.
Enzyme Inhibition Assays
There is no available information from enzyme inhibition assays for this compound. Consequently, its potential to inhibit the activity of specific enzymes is unknown.
Cell-Based Assays
Antiproliferative Activity against Various Cancer Cell Lines
Specific data on the antiproliferative activity of this compound against any cancer cell lines are not available in the reviewed literature.
Inhibition of Tubulin Polymerization in Cellular Models
No studies detailing the effects of this compound on tubulin polymerization in cellular models were found.
Cell Viability and Apoptosis Induction Studies
Information regarding the impact of this compound on cell viability or its ability to induce apoptosis is not present in the available scientific literature.
Antimicrobial Efficacy
There is no specific data, such as Minimum Inhibitory Concentration (MIC) values, available to characterize the antimicrobial efficacy of this compound against any bacterial or fungal strains.
Antibacterial Spectrum
No specific in vitro studies detailing the antibacterial spectrum of this compound were identified in the reviewed scientific literature. However, the broader classes of indole (B1671886) and sulfonamide derivatives have been subjects of antibacterial research. Indole derivatives are recognized for their presence in molecules with a wide range of physiological activities, including antimicrobial effects. researchgate.net The sulfonamide group is a well-established pharmacophore in antibacterial drugs, which typically act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov Research on various indole-sulfonamide hybrids has shown activity against both Gram-positive and Gram-negative bacteria, though results are highly dependent on the specific molecular structure. nih.govresearchgate.net
Antifungal Activity
There is no specific information available on the in vitro antifungal activity of this compound. In general, compounds containing indole or sulfonamide moieties have been investigated for antifungal properties. nih.govresearchgate.net Some sulfonamide derivatives have shown activity against various fungal species, including clinical isolates of Aspergillus and Cryptococcus. nih.govresearchgate.net Similarly, certain indole derivatives have demonstrated a broad spectrum of activity against phytopathogenic fungi. researchgate.net The mechanism for some sulfonamides may involve the inhibition of fungal β-carbonic anhydrase. nih.gov
Antitubercular Activity
Specific in vitro antitubercular activity data for this compound is not available in the surveyed literature. The indole nucleus is considered a "privileged structure" in medicinal chemistry and has been a key component in the development of antitubercular agents. nih.gov Various indole derivatives have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. researchgate.net Furthermore, sulfonamides have been reported to be active against M. tuberculosis, with some studies exploring their mechanism of action through the inhibition of enzymes like dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). nih.gov
Antiviral Investigations
No in vitro antiviral studies specifically focused on this compound were found. The sulfonamide moiety is present in a number of clinically used antiviral drugs, including some HIV protease inhibitors. nih.gov A wide range of sulfonamide derivatives have been synthesized and tested for activity against various viruses, such as influenza, HIV, and enteroviruses. mdpi.comnih.govresearchgate.net The indole scaffold, including derivatives like isatin (B1672199), has also been explored for broad-spectrum antiviral activities. mdpi.com
Antioxidant Assays
There are no specific studies reporting the results of in vitro antioxidant assays for this compound. The indole ring, a core component of the neurotransmitter serotonin (B10506), is known to possess antioxidant properties. nih.gov Serotonin itself has been shown to act as a potent antioxidant, protecting against lipid peroxidation. nih.gov The antioxidant capacity of indole derivatives is often attributed to their ability to scavenge free radicals, a property that has been evaluated using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov
Anti-Leishmanial Activity
Specific in vitro anti-leishmanial data for this compound could not be located. However, the sulfonamide class of compounds has been investigated for the treatment of leishmaniasis. nih.gov Some sulfonamides have shown the ability to inhibit the growth of Leishmania parasites. nih.govnih.gov The proposed mechanisms of action for some sulfonamides against Leishmania include the inhibition of the folic acid pathway. nih.gov Additionally, some antidepressant drugs with structural similarities to this compound, such as serotonin reuptake inhibitors, have been investigated for their anti-leishmanial properties. researchgate.net
Exploration of Therapeutic Potential Based on Preclinical Findings Excluding Clinical Trials
Migraine Pathophysiology and Potential Agonism of 5-HT Receptors
The pathophysiology of migraine is understood as a complex neurovascular disorder. Key to this understanding is the role of the trigeminovascular system and the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). The "triptan" class of drugs, which are agonists for the 5-HT1B and 5-HT1D receptors, are a cornerstone of acute migraine treatment. nih.govnih.gov Their mechanism of action involves constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides. nih.govmssm.edu
The structure of 3-(2-Aminoethyl)-1h-indole-5-sulfonamide is notably similar to tryptamine (B22526) derivatives, which form the backbone of many triptans. The presence of the sulfonamide group is significant, as it is known to enhance binding to serotonin receptors, particularly the 5-HT1B/1D subtypes. This structural feature is a key component of the highly effective anti-migraine drug, Sumatriptan. Preclinical research on selective 5-HT1D receptor agonists has shown they can prevent plasma protein extravasation induced by trigeminal ganglion stimulation, a key process in neurogenic inflammation associated with migraine. nih.gov Furthermore, selective 5-HT1F receptor agonists, which also share the indole (B1671886) core, have been shown to inhibit neurogenic dural inflammation in preclinical models, suggesting another potential avenue for migraine therapy. nih.gov Given these structural and mechanistic parallels, this compound is a compound of interest for its potential agonist activity at serotonin receptors relevant to migraine treatment.
Cancer Research: Carbonic Anhydrase Inhibition and Antiproliferative Strategies
In the field of oncology, the inhibition of carbonic anhydrase (CA) enzymes is a validated therapeutic strategy. Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in various hypoxic tumors and are linked to cancer progression and treatment resistance. nih.govnih.gov Sulfonamides are a well-established class of potent CA inhibitors. nih.govmdpi.com
Preclinical studies on compounds with an indoline-5-sulfonamide (B1311495) or indole-5-sulfonamide scaffold have demonstrated significant inhibitory activity against these tumor-related CA isoforms. nih.gov Research on a series of 1-acylated indoline-5-sulfonamides showed inhibitory activity against CA IX and CA XII with inhibition constant (KI) values in the nanomolar range. nih.gov Similarly, other isatin-bearing sulfonamides have shown potent, low-nanomolar inhibition of hCA IX and hCA XII. researchgate.net This inhibition of CA activity in the acidic tumor microenvironment can disrupt the cancer cells' pH regulation, leading to apoptosis and reduced proliferation.
Beyond enzyme inhibition, these compounds have demonstrated direct antiproliferative effects in preclinical cancer models. Indoline-5-sulfonamides have shown moderate antiproliferative activity against breast cancer cell lines (MCF7) under both normal and hypoxic conditions, the latter being a common cause of resistance to anti-cancer agents. nih.gov Other indole derivatives have exhibited potent antiproliferative activity against various cancer cell lines, including melanoma and breast cancer, by inhibiting pathways such as EGFR and BRAFV600E. nih.gov
Below is a table summarizing the preclinical inhibitory activity of related indole-based sulfonamides against carbonic anhydrase isoforms.
| Compound Class | Target Isoform | Inhibition Constant (KI) | Reference |
| 1-Acylated Indoline-5-sulfonamides | CA IX | Up to 132.8 nM | nih.gov |
| 1-Acylated Indoline-5-sulfonamides | CA XII | Up to 41.3 nM | nih.gov |
| Isatin-based Sulfonamides | hCA IX | 6.2–64.8 nM | researchgate.net |
| Isatin-based Sulfonamides | hCA XII | 7.1–55.6 nM | researchgate.net |
| Sulfonamidoindole-based hydrazones | hCA IX / XII | Active (specific values not detailed) | mdpi.com |
Metabolic Disorder Research: PPAR Activation and Related Pathways
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that are crucial regulators of gene expression involved in metabolism. Activation of PPARs is a therapeutic target for metabolic conditions such as dyslipidemia, obesity, and type II diabetes mellitus. Preclinical research has suggested that certain indole derivatives have the potential to act as activators of human PPARs. This activity could modulate metabolic pathways, offering a potential therapeutic benefit for a range of cardiovascular and metabolic diseases. The therapeutic potential of this compound in this area is inferred from the activity of the broader class of indole compounds, warranting further investigation into its specific effects on PPAR activation and related metabolic pathways.
Anti-Infective Applications: From Antibacterials to Antivirals
The sulfonamide functional group is the foundation for one of the oldest classes of synthetic antibacterial drugs. nih.gov These agents are effective against a wide spectrum of gram-positive and some gram-negative bacteria. nih.gov The indole nucleus is also a common scaffold in molecules with antimicrobial properties. Therefore, the combination of these two pharmacophores in this compound suggests a potential for antibacterial activity. The development of new antibacterial agents is a high priority due to the rise of drug-resistant pathogens, and novel sulfonamide-bearing heterocyclic derivatives are an active area of research. nih.gov
In addition to antibacterial potential, sulfonamide derivatives have been investigated for their antiviral activities. nih.gov A wide range of sulfonamide derivatives have demonstrated inhibitory effects against various viruses, including human immunodeficiency virus (HIV), influenza viruses, and enteroviruses. nih.govnih.govmdpi.com For instance, indolylarylsulfones have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The sulfonamide motif can enhance binding interactions within viral enzymes, and isatin (B1672199) derivatives, which contain an indole core, have also been identified as broad-spectrum antiviral agents. mdpi.com This body of preclinical research suggests that this compound could be a candidate for investigation in the development of new anti-infective therapies.
Role in Neurological and Psychiatric Disorder Research (e.g., Schizophrenia)
The implication of the serotonergic system in the pathophysiology of various psychiatric disorders, including schizophrenia, is well-documented. As this compound is structurally related to serotonin, its potential to modulate 5-HT receptors makes it a subject of interest in neuropharmacological research. Current antipsychotic medications often target dopamine (B1211576) D2 receptors but may not effectively address all symptom domains of schizophrenia, such as cognitive deficits. newron.com
Preclinical models are crucial for developing new therapeutics for complex conditions like schizophrenia. nih.gov Research into novel mechanisms, such as the modulation of hippocampal hyperexcitability, is ongoing. newron.com While direct preclinical studies on this compound for schizophrenia are not specified in the provided context, its potential interaction with serotonin receptors—key targets in mood and psychotic disorders—provides a strong rationale for its evaluation in relevant preclinical models of neurological and psychiatric conditions.
Other Potential Applications based on Enzyme Inhibition or Receptor Modulation
The therapeutic potential of this compound extends to other areas based on the known activities of its core structures. The indole ring and sulfonamide group are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.
Enzyme Inhibition: As detailed in the cancer research section, the primary sulfonamide group is a potent zinc-binding group, making it an effective inhibitor of metalloenzymes like carbonic anhydrases. mdpi.com This inhibitory action is not limited to cancer and could be relevant for other conditions where CA enzymes play a role, such as glaucoma. nih.gov
Receptor Modulation: Beyond the 5-HT receptors critical for migraine and psychiatric disorders, indole-based structures can interact with a variety of other receptors. For example, there has been a concerted effort to develop subtype-selective positive allosteric modulators (PAMs) of GABAA receptors for anxiety and other CNS disorders, aiming to improve upon the side-effect profile of non-selective benzodiazepines. nih.govnih.gov The ability of the indole scaffold to be incorporated into molecules with high receptor affinity and selectivity suggests that derivatives of this compound could be designed and screened for activity at a broad range of G-protein coupled receptors (GPCRs) and ion channels, opening up further therapeutic possibilities.
Future Research Directions and Analog Development
Elucidating Undiscovered Molecular Targets
While the structural motifs of 3-(2-Aminoethyl)-1h-indole-5-sulfonamide suggest likely interactions with targets such as serotonin (B10506) receptors and monoamine transporters, a comprehensive understanding of its target profile is far from complete. The indole (B1671886) nucleus is a common feature in a multitude of bioactive compounds, and the sulfonamide group is a key pharmacophore in a wide array of drugs. This combination raises the possibility of engagement with a broader range of biological targets than initially anticipated.
Future investigations should, therefore, focus on unbiased screening approaches to identify novel molecular targets. Techniques such as chemical proteomics and transcriptomics can be employed to identify protein-small molecule interactions and to observe changes in gene expression profiles in response to the compound, respectively. plos.orgbiorxiv.org These methods can help to uncover previously unknown receptors, enzymes, or ion channels that are modulated by this compound, thereby opening new avenues for its therapeutic application. For instance, studies on similar indole-sulfonamide derivatives have revealed inhibitory activity against enzymes like carbonic anhydrases, which were not the primary intended targets. nih.gov
Rational Design of Analogs with Enhanced Selectivity and Potency
A key objective in medicinal chemistry is the development of compounds with high affinity and selectivity for their intended target, thereby maximizing therapeutic efficacy while minimizing off-target effects. The rational design of analogs of this compound will be guided by a thorough understanding of its structure-activity relationships (SAR).
Systematic modifications of the core structure can be explored. For example, substitution on the indole ring, modification of the ethylamine (B1201723) side chain, and alterations to the sulfonamide group can all influence the compound's binding affinity and selectivity. openaccesspub.org SAR studies on related sulfonamide derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact biological activity. researchgate.net For instance, the introduction of different aryl or heterocyclic groups to the sulfonamide nitrogen could modulate interactions with the target protein. nih.gov Similarly, constraining the conformation of the ethylamine side chain through cyclization could enhance selectivity for specific receptor subtypes.
The following table outlines potential modifications and their expected impact based on general principles of medicinal chemistry:
| Modification Site | Proposed Change | Potential Impact |
| Indole Ring | Introduction of substituents at various positions (e.g., 4, 6, 7) | Modulate lipophilicity, electronic properties, and steric interactions to improve target binding and pharmacokinetic properties. |
| Ethylamine Side Chain | Alkylation, acylation, or incorporation into a cyclic system | Alter receptor subtype selectivity and metabolic stability. |
| Sulfonamide Group | Substitution on the nitrogen with various alkyl, aryl, or heterocyclic groups | Enhance target engagement and fine-tune physicochemical properties. |
Investigation of Multi-Targeting Approaches for Complex Diseases
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve the dysregulation of multiple signaling pathways. benthamscience.com The traditional "one-target, one-drug" approach may be insufficient for treating such intricate pathologies. Consequently, the development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy. tandfonline.comnih.gov
The indole-sulfonamide scaffold of this compound is well-suited for the development of MTDLs. By strategically combining this core with other pharmacophores known to interact with different disease-relevant targets, it is possible to create hybrid molecules with a broader spectrum of activity. researchgate.net For example, linking the this compound moiety to a known inhibitor of a protein kinase could yield a dual-action agent for cancer therapy. mdpi.com Similarly, hybridization with a cholinesterase inhibitor could offer a multi-pronged approach for the treatment of Alzheimer's disease. nih.gov
Development of Novel Synthetic Routes for Diverse Analogs
The exploration of the chemical space around this compound necessitates the development of versatile and efficient synthetic methodologies. While classical methods for indole synthesis, such as the Fischer indole synthesis, are well-established, there is a continuous need for novel routes that allow for the introduction of diverse functional groups in a controlled manner. nih.gov
Recent advances in synthetic organic chemistry, including transition metal-catalyzed cross-coupling reactions and C-H functionalization, offer powerful tools for the late-stage modification of the indole core. rsc.orgbeilstein-journals.org These methods can be employed to generate a library of analogs with a wide range of substituents, facilitating a comprehensive exploration of the SAR. Furthermore, the development of one-pot or tandem reaction sequences can streamline the synthesis of complex analogs, making the drug discovery process more efficient. acs.orgacs.org The synthesis of various functionalized indole derivatives has been a subject of extensive research, providing a strong foundation for the creation of novel analogs of this compound. nih.govnih.gov
Advanced Computational Studies for Predictive Modeling
In silico methods play an increasingly important role in modern drug discovery, enabling the prediction of a compound's properties and interactions before its synthesis. Advanced computational studies, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics (MD) simulations, can provide valuable insights into the behavior of this compound and its analogs at the molecular level.
QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity, allowing for the prediction of the potency of novel analogs. nih.govacs.orgresearchgate.netnih.gov Molecular docking can be used to predict the binding mode of the compound within the active site of a target protein, guiding the design of analogs with improved interactions. nih.gov Furthermore, MD simulations can provide a dynamic picture of the ligand-protein complex, revealing key interactions and conformational changes that are crucial for biological activity. nih.govnih.govmdpi.com These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com
Preclinical Investigations into Resistance Mechanisms
The development of drug resistance is a major challenge in the long-term treatment of many diseases, including cancer and infectious diseases. mdpi.com While this compound is still in the exploratory phase, it is crucial to anticipate and investigate potential mechanisms of resistance.
Preclinical studies using cell-based models can be designed to induce resistance to the compound and its analogs. Subsequent genomic and proteomic analysis of the resistant cells can help to identify the molecular changes responsible for the loss of sensitivity. These could include mutations in the target protein that reduce drug binding, upregulation of drug efflux pumps, or activation of alternative signaling pathways. frontiersin.org Understanding these mechanisms at an early stage can inform the design of next-generation analogs that can overcome resistance or the development of combination therapies that can prevent its emergence. nih.govnih.gov For instance, the mechanisms of acquired resistance to other targeted therapies, such as EGFR inhibitors, are well-documented and can provide a framework for investigating resistance to novel indole-based compounds. acs.org
Q & A
Basic: What are the recommended synthetic pathways for 3-(2-Aminoethyl)-1H-indole-5-sulfonamide, and how can purity be ensured during synthesis?
Methodological Answer:
- Step 1: Start with a functionalized indole precursor, such as 5-methoxyindole derivatives (e.g., 5-Methoxytryptamine analogs), and introduce the sulfonamide group via nucleophilic substitution under controlled pH (8–9) using sulfonic acid chlorides. Protect the aminoethyl group with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Step 2: Purify intermediates using column chromatography (silica gel, eluent: methanol/dichloromethane 1:10 v/v) and validate via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm >95% purity .
- Step 3: Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v), followed by neutralization with aqueous sodium bicarbonate. Lyophilize the final product for stability .
Advanced: How can computational methods optimize reaction conditions for introducing the sulfonamide group while minimizing byproducts?
Methodological Answer:
- Strategy: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for sulfonylation. ICReDD’s approach combines reaction path search algorithms with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Implementation: Perform virtual screenings with COMSOL Multiphysics to simulate kinetics under varying concentrations of sulfonyl chloride and base (e.g., triethylamine). Validate predictions via small-scale trials (1–5 mmol) monitored by LC-MS .
- Data Integration: Feed experimental results back into computational models to refine activation energy estimates and improve yield predictions .
Advanced: How to resolve contradictions in NMR and mass spectrometry (MS) data during structural elucidation?
Methodological Answer:
- Step 1: Cross-validate NMR (¹H, ¹³C, HSQC) and high-resolution MS data. For discrepancies in peak assignments (e.g., overlapping signals), use 2D NMR (COSY, NOESY) to distinguish adjacent protons or confirm spatial arrangements .
- Step 2: Employ tandem MS (MS/MS) to fragment the molecular ion and compare fragmentation patterns with computational predictions (e.g., ACD/Labs software) .
- Step 3: Leverage chemical software (e.g., MestReNova) to simulate NMR spectra based on proposed structures and adjust for solvent effects or pH-dependent shifts .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure. Store the compound at –20°C in amber vials under nitrogen to prevent degradation .
- Waste Disposal: Quench reactive intermediates (e.g., sulfonic acid chlorides) with ice-cold sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic waste .
Advanced: How can factorial design improve experimental efficiency in studying substituent effects on bioactivity?
Methodological Answer:
- Design: Apply a 2³ factorial design to test variables: (1) substituent position (C5 vs. C7), (2) sulfonamide group size, (3) solvent polarity. Use Design-Expert® software to randomize trials and analyze interactions .
- Analysis: Calculate main effects and interaction plots to identify significant variables. For example, polarity may dominate over substituent position in aqueous solubility assays .
- Validation: Replicate optimal conditions (e.g., C5 substitution, DMF solvent) in triplicate and compare bioactivity outcomes (e.g., enzyme inhibition assays) .
Advanced: What methodologies are effective for analyzing thermal decomposition kinetics of this compound?
Methodological Answer:
- Step 1: Conduct thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen. Use Kissinger or Flynn-Wall-Ozawa methods to calculate activation energy (Ea) from mass loss data .
- Step 2: Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. Compare decomposition pathways (e.g., sulfonamide cleavage vs. indole ring degradation) .
- Step 3: Validate kinetic models (e.g., Avrami-Erofeev) via isothermal TGA at 150–200°C to predict shelf-life under accelerated aging conditions .
Advanced: How can AI-driven simulations enhance the prediction of this compound’s reactivity in novel catalytic systems?
Methodological Answer:
- Approach: Train neural networks on existing reaction datasets (e.g., USPTO) to predict catalytic conditions (e.g., Pd/C, CuI) for cross-coupling reactions. Use COMSOL’s AI module to optimize parameters like catalyst loading and temperature .
- Implementation: Generate synthetic routes in silico, prioritizing atom economy and step efficiency. Validate top candidates via high-throughput robotic screening (e.g., 96-well plates) .
- Iteration: Refine AI models using feedback from failed reactions to improve accuracy in predicting regioselectivity or byproduct formation .
Basic: What chromatographic techniques are optimal for separating isomers or byproducts during purification?
Methodological Answer:
- HPLC: Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5% to 70% acetonitrile over 20 min). Adjust pH to 3.0 to enhance peak resolution for amine-containing byproducts .
- TLC: Monitor reactions using silica plates (ethyl acetate/hexane 3:7 v/v) with UV visualization at 254 nm. Confirm isomer separation via preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
